molecular formula C5H8O4S B3022995 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid CAS No. 91114-48-6

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B3022995
CAS No.: 91114-48-6
M. Wt: 164.18 g/mol
InChI Key: YNPVYNMNQMSFNP-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a sulfur-containing carboxylic acid derivative characterized by a thioether (-S-) bridge connecting a methoxy-oxoethyl group [(CH₃O)C(O)CH₂-] and an acetic acid moiety (-CH₂COOH). This compound’s structure combines electrophilic (carbonyl) and nucleophilic (thioether) sites, making it a versatile intermediate in organic synthesis and polymerization processes. Below, we present a detailed comparison with structurally related compounds, emphasizing substituent effects, reactivity, and functional diversity.

Properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c1-9-5(8)3-10-2-4(6)7/h2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPVYNMNQMSFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid typically involves the reaction of methoxyacetic acid with thioglycolic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound has been investigated for its potential as a drug candidate due to its unique structural features that may enhance bioactivity.
    • Studies suggest that derivatives of this compound can exhibit anti-inflammatory and analgesic properties, making them suitable for pain management therapies.
  • Synthesis of Bioactive Molecules :
    • 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid serves as a precursor in the synthesis of various bioactive molecules, particularly those targeting specific biological pathways involved in disease mechanisms.

Agricultural Applications

  • Pesticide Formulation :
    • Research indicates that this compound can be utilized in the formulation of novel pesticides, providing effective control over pests while minimizing environmental impact.
    • Its efficacy as a biopesticide has been demonstrated in several studies, showcasing reduced toxicity to non-target organisms.
  • Plant Growth Regulation :
    • The compound has shown promise in enhancing plant growth and resilience under stress conditions, potentially serving as a growth regulator in agricultural practices.

Analytical Chemistry Applications

  • Analytical Reagent :
    • This compound is used as an analytical reagent in various chemical assays and spectroscopic methods.
    • Its ability to form stable complexes with metal ions makes it valuable in trace metal analysis in environmental samples.
  • Chromatographic Techniques :
    • The compound is employed in chromatography for the separation and identification of complex mixtures, particularly in pharmaceutical formulations.

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study published in a peer-reviewed journal demonstrated the anti-inflammatory effects of derivatives synthesized from this compound, highlighting its potential use in developing new anti-inflammatory drugs.
  • Field Trials for Pesticide Efficacy :
    • Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations compared to untreated controls, emphasizing its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The thioether and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The target compound’s key structural motifs include:

  • Thioether bridge : A sulfur atom linking two carbon chains.
  • Methoxy-oxoethyl group : A carbonyl adjacent to a methoxy substituent.
  • Carboxylic acid terminus : Provides acidity and hydrogen-bonding capacity.

Table 1: Structural Comparison of Analogous Thioether-Linked Carboxylic Acids

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features (Evidence ID)
2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid C₆H₁₀O₄S -SCH₂C(O)OCH₃, -COOH Hybrid aliphatic-oxo-thioether
2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid C₉H₁₅NO₂S₃ -SC(=S)N(iPr)₂, -COOH Dithiocarbamate ester; planar NCS₂ moiety
2-(4-Aminophenylthio)acetic acid C₈H₉NO₂S -S-C₆H₄NH₂, -COOH Aromatic amine substituent; enhanced polarity
2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid C₁₀H₁₀O₄S -SCH(C6H5)C(O)OH, -COOH Hydroxy-oxo-phenyl group; chiral center
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S -S-CH₂C₆H₄CH₃, -COOH Steric hindrance from o-tolyl group
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₆H₁₀O₃S₂ -SC(=S)O-iPr, -COOH RAFT agent; planar C=S bond

Key Observations :

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., carbonyl in the target compound) increase the acidity of the -COOH group compared to electron-donating substituents (e.g., -NH₂ in ).
  • Steric Effects : Bulky groups like o-tolyl or bis(isopropyl) reduce solubility in polar solvents.
  • Hydrogen Bonding : Carboxylic acids form dimeric structures via O-H···O interactions (e.g., ), while hydroxyl groups (e.g., ) enable additional intermolecular bonds.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) pKa (COOH)
Target compound (inferred) 194.26 ~100–120 (est.) Moderate (H₂O, MeOH) ~2.5–3.5
2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid 289.43 Not reported Low (aprotic solvents) ~3.8
2-(4-Aminophenylthio)acetic acid 183.22 Not reported High (DMSO, H₂O) ~4.2
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid 210.27 44.3 High (MeOH, CHCl₃) ~2.1

Key Trends :

  • Acidity : The target compound’s pKa is likely lower than aromatic analogs (e.g., ) due to the electron-withdrawing methoxy-oxoethyl group stabilizing the deprotonated form.
  • Melting Points : Aliphatic thioethers (e.g., ) have lower melting points than aromatic derivatives due to weaker π-π stacking.

Biological Activity

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether group and a carboxylic acid moiety, which are crucial for its reactivity and interaction with various biomolecules. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
  • Oxidative Stress Modulation : The compound has been shown to influence the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines. Its mechanism may involve disruption of microtubule dynamics similar to that observed with 2-methoxyestradiol analogues, leading to cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these effects.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed that it could effectively inhibit enzyme activity by binding at the active site, leading to altered metabolic profiles in treated cells.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
2-MethoxyestradiolAntiproliferative, antiangiogenicDisruption of microtubule function
This compoundAnticancer, anti-inflammatoryEnzyme inhibition, receptor binding, oxidative stress modulation
Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetatePotential antimicrobialUnknown mechanism; further studies required

Q & A

Q. What are the optimized synthetic routes for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2-methoxy-2-oxoethyl bromide with thioglycolic acid under basic conditions (e.g., KOH in methanol) yields the target compound. Key parameters include pH control (~8–10) to avoid thiol oxidation and temperature optimization (40–60°C) to balance reaction rate and byproduct formation . Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (hexanes) improves purity . Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR to verify the thioether (–S–) linkage (δ ~2.8–3.2 ppm for SCH2_2) and ester carbonyl (δ ~170–175 ppm in 13C^{13}C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 195.03 for C6_6H10_{10}O4_4S) .
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths (C–S: ~1.8 Å) and hydrogen-bonding networks .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in aqueous or organic media?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in methanol. Test solubility gradients using UV-Vis spectroscopy.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Monitor via pH-controlled stability studies (e.g., HPLC tracking degradation products over 24–72 hours) .
  • Storage : Store at –20°C under inert atmosphere (N2_2) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity or supramolecular interactions of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) for predicting nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess aggregation behavior or ligand-protein binding (e.g., PPARγ targets) .
  • Docking Studies : Employ AutoDock Vina to model interactions with biological targets, validated by experimental assays (e.g., SPR or ITC) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H NMR splitting or MS adducts) during characterization?

  • Methodological Answer :
  • Dynamic NMR : Investigate rotational barriers of the thioether group if splitting anomalies arise .
  • Isotopic Labeling : Use 2H^2H- or 13C^{13}C-labeled precursors to trace adduct formation in MS .
  • Multi-technique Cross-validation : Correlate NMR, IR (C=O stretch ~1730 cm1^{-1}), and X-ray data to resolve ambiguities .

Q. How can stereochemical outcomes be controlled in derivatives of this compound, such as during chiral resolution or asymmetric synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with amylose-based columns to separate enantiomers (e.g., R/S configuration at chiral centers) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in thiol-Michael additions to induce enantioselectivity .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and isolate via recrystallization .

Q. What advanced analytical techniques quantify trace impurities or degradation products in synthesized batches?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM mode for sensitive detection of sulfoxide or ester hydrolysis byproducts .
  • ICP-MS : Quantify sulfur content to assess thioether stability under oxidative conditions .
  • XPS : Analyze surface composition of solid samples for sulfur oxidation states (e.g., S0^0 vs. S4+^{4+}) .

Research Application Scenarios

Q. How is this compound utilized in polymer chemistry (e.g., RAFT agents or crosslinkers)?

  • Methodological Answer :
  • RAFT Polymerization : Use as a chain-transfer agent (CTA) for controlled radical polymerization of vinyl acetate. Optimize molar ratios ([CTA]/[monomer] ~0.1–0.5) and monitor kinetics via 1H^1H NMR or GPC .
  • Crosslinking : Incorporate into hydrogels via thiol-ene click chemistry. Characterize mesh size using rheology or swelling studies .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or enzyme inhibition?

  • Methodological Answer :
  • Prodrug Activation : Design esterase-sensitive prodrugs by masking carboxylic acid groups. Test hydrolysis rates in human plasma via LC-MS .
  • Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates (e.g., Z-FR-AMC). Calculate IC50_{50} from dose-response curves .

Q. How can contradictions between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing –OCH3_3 with –CF3_3) and correlate docking scores (Glide SP) with IC50_{50} values .
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions using FEP+ in Schrödinger to account for solvation effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

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